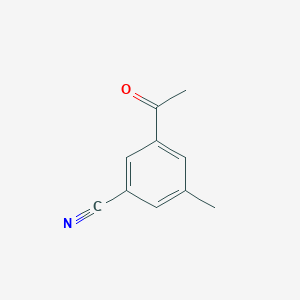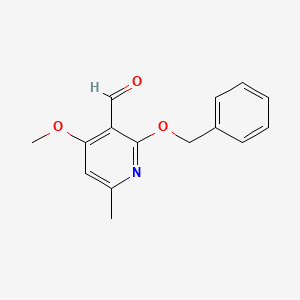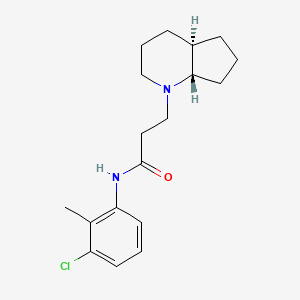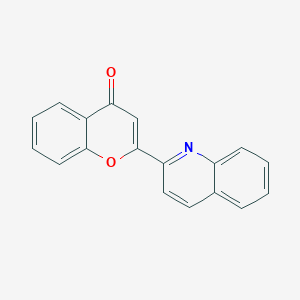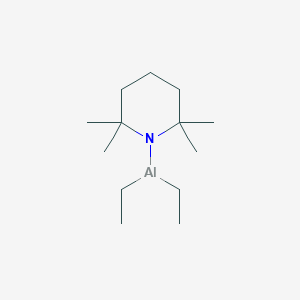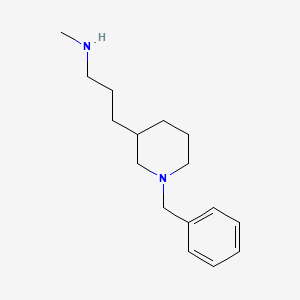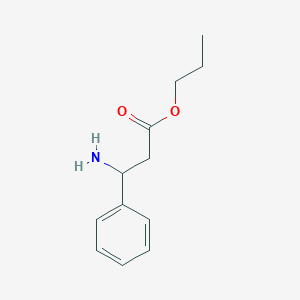
n-Propyl 3-amino-3-phenylpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Propyl 3-amino-3-phenylpropionate is an organic compound that belongs to the class of esters It is characterized by the presence of a propyl group attached to the nitrogen atom of an amino group, which is further connected to a phenylpropionate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Propyl 3-amino-3-phenylpropionate can be achieved through several methods. One common approach involves the esterification of 3-phenylpropionic acid with n-propyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the acylation of n-propylamine with 3-phenylpropionyl chloride. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n-Propyl 3-amino-3-phenylpropionate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for ester reduction.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium halides (NaX) or alkoxides (RO-).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-Propyl 3-amino-3-phenylpropionate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of n-Propyl 3-amino-3-phenylpropionate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
n-Propyl 3-phenylpropionate: Lacks the amino group, resulting in different reactivity and applications.
3-Amino-3-phenylpropionic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical properties.
n-Propyl 3-amino-3-phenylbutyrate: Has an additional carbon in the chain, affecting its physical and chemical characteristics.
Uniqueness
n-Propyl 3-amino-3-phenylpropionate is unique due to the presence of both an amino group and an ester moiety, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various research and industrial applications.
Propiedades
Número CAS |
622830-41-5 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
propyl 3-amino-3-phenylpropanoate |
InChI |
InChI=1S/C12H17NO2/c1-2-8-15-12(14)9-11(13)10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3 |
Clave InChI |
LNSVFWNJSKUQAL-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CC(C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


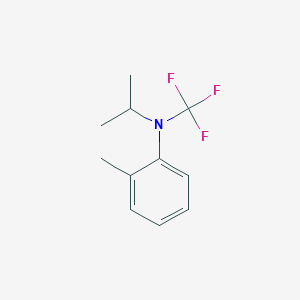
![2'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13973802.png)

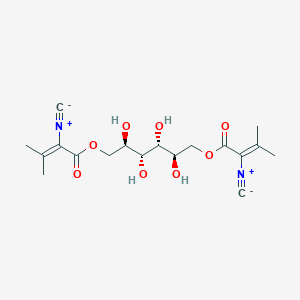
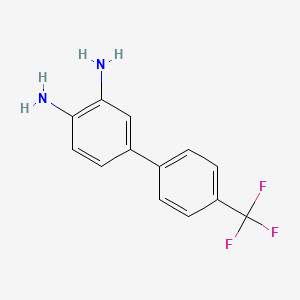
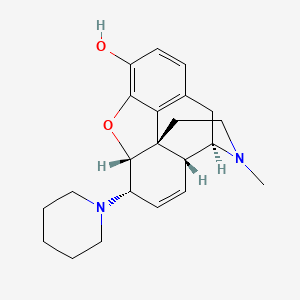
![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13973839.png)
![2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine](/img/structure/B13973847.png)
